molecular formula C26H23ClN2O4S B2874119 N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-80-2

N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2874119
CAS RN: 902278-80-2
M. Wt: 494.99
InChI Key: QRQYBOKVGUUCSD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, also known as COTI-2, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Antiviral Activity

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, with a significant decrease in viral load and an increase in survival observed in Japanese encephalitis virus-infected mice. This compound represents a potential therapeutic approach for treating Japanese encephalitis (Ghosh et al., 2008).

Antimicrobial and Antifungal Activities

Newly synthesized quinazoline derivatives exhibited antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and different fungal strains. This demonstrates the potential of these compounds as antimicrobial agents (Desai et al., 2007).

Anti-inflammatory and Analgesic Activities

Quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities, showing significant efficacy compared to reference drugs. This highlights the therapeutic potential of these compounds in managing pain and inflammation (Alagarsamy et al., 2015).

Antitumor Activities

A novel series of benzyl-substituted quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds showing higher potency than the positive control. These findings suggest a promising avenue for cancer therapy development (Al-Suwaidan et al., 2016).

Molecular Docking and Structural Analysis

Molecular docking studies of quinazoline derivatives have provided insights into their antimicrobial and anticancer properties, offering a foundation for rational drug design. Additionally, structural analysis of these compounds, including their crystal structures and interaction with biological targets, helps in understanding their mechanism of action and optimizing their therapeutic efficacy (Mehta et al., 2019; Karmakar et al., 2007).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-3-18-9-12-23-22(13-18)26(31)24(34(32,33)21-10-7-17(2)8-11-21)15-29(23)16-25(30)28-20-6-4-5-19(27)14-20/h4-15H,3,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQYBOKVGUUCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

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